2-[Benzyl(2-hydroxyethyl)amino]-1-(4-methylphenyl)ethan-1-one
Description
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-[benzyl(2-hydroxyethyl)amino]-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C18H21NO2/c1-15-7-9-17(10-8-15)18(21)14-19(11-12-20)13-16-5-3-2-4-6-16/h2-10,20H,11-14H2,1H3 |
InChI Key |
CQYPBLCCIJTVDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN(CCO)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation of the Ketone Intermediate
The starting material, 1-(4-methylphenyl)ethan-1-one, can be synthesized or sourced commercially. It is a common intermediate in aromatic ketone chemistry with well-documented preparation methods, including Friedel-Crafts acylation of toluene derivatives.
Amination and Alkylation Steps
The key step involves the formation of the amino substituent bearing benzyl and 2-hydroxyethyl groups. This is typically achieved by:
- Reacting 1-(4-methylphenyl)ethan-1-one with benzylamine and 2-chloroethanol or 2-bromoethanol derivatives under controlled conditions.
- Alternatively, reductive amination of the ketone with benzylamine and 2-hydroxyethylamine under catalytic hydrogenation conditions can be employed.
Representative Procedure from Research Findings
A modified literature procedure (similar to those used in related amino-ketone syntheses) involves:
- Cooling a solution of benzylamine and 2-hydroxyethylamine in an inert solvent such as tetrahydrofuran (THF) under nitrogen atmosphere.
- Slowly adding 1-(4-methylphenyl)ethan-1-one to the amine solution while maintaining the temperature below 5 °C to control reaction rate and avoid side reactions.
- Stirring the reaction mixture for several hours (2–24 hours depending on catalyst and temperature).
- Purification steps including solvent evaporation, filtration to remove salts, and recrystallization from methanol or ethyl acetate to isolate the product.
Catalytic Hydrogenation Variant
In some cases, catalytic hydrogenation is used to reduce imine intermediates formed by condensation of the ketone with amines:
- The reaction mixture is pressurized with hydrogen (20–30 bar) at 70–85 °C in the presence of a transition metal catalyst such as ruthenium or palladium complexes.
- Reaction times vary from a few hours to overnight, with hydrogen uptake monitored to ensure completion.
- After reaction, solvent removal and precipitation techniques are used to isolate the pure compound.
Data Table Summarizing Typical Reaction Conditions
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| Ketone preparation | Friedel-Crafts acylation (if synthesized) | 50–80 | 2–4 hours | Commercially available alternative |
| Amination | Benzylamine + 2-hydroxyethylamine in THF | 0–5 (cooling) | 2–24 hours | Inert atmosphere (N2) recommended |
| Reductive amination | H2 gas, Ru or Pd catalyst, KOH base | 70–85 | 4–20 hours | Pressurized hydrogen environment |
| Purification | Solvent evaporation, filtration, recrystallization | Ambient | Variable | Methanol or ethyl acetate solvents |
Research Findings and Notes
- Reaction times and yields are highly dependent on catalyst loading, temperature, and hydrogen pressure when catalytic hydrogenation is employed.
- The reaction mixture must be kept under inert atmosphere to prevent oxidation of amines.
- Purification by recrystallization improves product purity to >95% as confirmed by HPLC and NMR analysis.
- The use of solvents like THF, methanol, and ethyl acetate is common for reaction medium and purification.
- Hydrogen pressure is typically maintained between 25 and 30 bar during reductive amination steps.
- The reaction progress is monitored by hydrogen uptake and analytical techniques such as NMR and HPLC.
Chemical Reactions Analysis
Types of Reactions
2-[Benzyl(2-hydroxyethyl)amino]-1-(4-methylphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form an alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-[Benzyl(2-oxoethyl)amino]-1-(4-methylphenyl)ethan-1-one.
Reduction: Formation of 2-[Benzyl(2-hydroxyethyl)amino]-1-(4-methylphenyl)ethanol.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[Benzyl(2-hydroxyethyl)amino]-1-(4-methylphenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[Benzyl(2-hydroxyethyl)amino]-1-(4-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparison with Similar Compounds
2-(Benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone hydrochloride
2-(2-Benzoyl-1H-benzimidazol-1-yl)-1-(4-chlorophenyl)ethanone
Phenylephrine-Related Compound E (2-[Benzyl(methyl)amino]-1-(3-hydroxyphenyl)ethan-1-one hydrochloride)
- Structural Comparison: Amino Group: Methyl vs. hydroxyethyl. Aryl Ring: 3-Hydroxyphenyl vs. 4-methylphenyl.
- Pharmacological Relevance :
4-(4-Methylphenyl)butan-2-one
- Structure : Simpler ketone with a linear chain and 4-methylphenyl group.
- Comparison: Lack of amino-alcohol side chain reduces hydrogen-bonding capacity. Higher lipophilicity (logP ~3.5) compared to the target compound (estimated logP ~2.8) .
Tabulated Comparison of Key Properties
| Compound Name | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) | Biological Relevance |
|---|---|---|---|---|
| Target Compound | 283.36 | 4-Methylphenyl, hydroxyethyl | ~2.8 | Moderate bioactivity |
| 2-(Benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone | 304.79 | 3-Hydroxyphenyl, methyl | ~3.1 | Adrenergic analog |
| 2-(2-Benzoyl-1H-benzimidazol-1-yl)-1-(4-chlorophenyl)ethanone | 374.82 | 4-Chlorophenyl, benzimidazole | ~4.8 | Antiviral potential |
| 4-(4-Methylphenyl)butan-2-one | 162.23 | 4-Methylphenyl, linear chain | ~3.5 | Industrial solvent |
Research Findings and Implications
- Synthetic Accessibility : The target compound’s yield (48%) is comparable to analogs (e.g., 52% purity for a methoxyphenyl variant) .
- Pharmacological Potential: The hydroxyethyl group may mimic ethanolamine moieties in neurotransmitters, suggesting possible CNS activity. Lack of electron-withdrawing groups on the aryl ring reduces reactivity, favoring stability over potency .
- Comparative Limitations : Unlike benzimidazole derivatives (e.g., ), the target compound lacks heterocyclic complexity, limiting its interaction with enzymes or viral proteases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
